molecular formula C13H13ClN2O2 B14139335 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid CAS No. 1020724-30-4

1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14139335
CAS No.: 1020724-30-4
M. Wt: 264.71 g/mol
InChI Key: XGAWKUJIVQTDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a 4-chlorophenyl group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chlorobenzaldehyde with isopropyl hydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways . For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chloro-phenyl)-5-isopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and an isopropyl group on the pyrazole ring makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

1020724-30-4

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-propan-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H13ClN2O2/c1-8(2)12-7-11(13(17)18)15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18)

InChI Key

XGAWKUJIVQTDLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NN1C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.